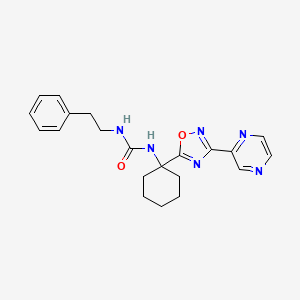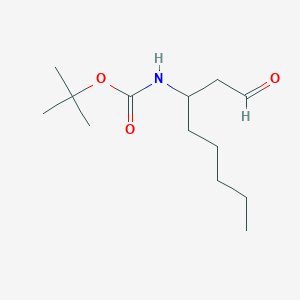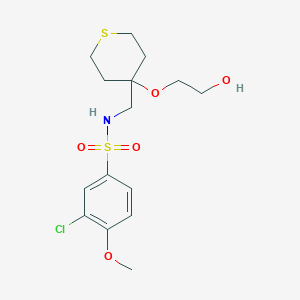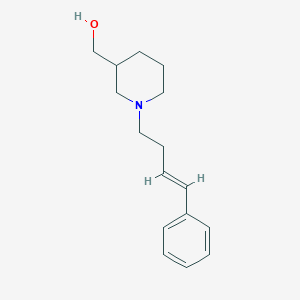
1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuropharmacology. This compound is also known as PZ-2891 and has been synthesized using various methods.
Applications De Recherche Scientifique
Antibacterial and Anticancer Properties
- Antibacterial Agents : Studies have explored the synthesis of novel heterocyclic compounds containing urea derivatives for their potential use as antibacterial agents. For instance, compounds have been synthesized with the aim to combat bacterial infections, showing significant activity against various bacterial strains (Azab, Youssef, & El-Bordany, 2013).
- Anticancer Agents : Urea derivatives have also been synthesized and evaluated for their anticancer properties. Some studies focus on the synthesis of compounds targeting specific cancer cell lines, highlighting the potential of urea derivatives in cancer therapy (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Chemical Synthesis and Material Science
- Hydrogel Formation : The ability to form hydrogels at specific pH levels, influenced by the identity of anion, showcases the potential of urea derivatives in creating materials with tunable physical properties. This has implications for biomedical applications, including drug delivery systems (Lloyd & Steed, 2011).
- Graphitic Carbon Synthesis : The eutectic behavior of mixtures involving urea for the synthesis of nitrogen-containing carbons suggests applications in material science, particularly for creating materials with high nitrogen content, useful in electronics and catalysis (Fechler et al., 2016).
Enzyme Inhibition and Activation
- Urea in Enzymatic Reactions : The interaction of urea derivatives with enzymes, either as inhibitors or substrates, is a significant area of study. This includes understanding the mechanisms of action and designing compounds for therapeutic purposes, such as managing conditions related to enzyme dysregulation (Konrad et al., 1999).
Aroma and Flavor Chemistry
- Influence on Flavor Generation : The role of urea in affecting the generation of flavor compounds during food processing, through Maillard reactions, indicates its potential in food chemistry to modify and enhance the flavor profile of food products (Chen, Xing, Chin, & Ho, 2000).
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c28-20(24-12-9-16-7-3-1-4-8-16)26-21(10-5-2-6-11-21)19-25-18(27-29-19)17-15-22-13-14-23-17/h1,3-4,7-8,13-15H,2,5-6,9-12H2,(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPBZLLECNVZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)


![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2658172.png)
![5-Chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2658174.png)

![Methyl 3-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylate](/img/structure/B2658180.png)



![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2658188.png)

![(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2658190.png)